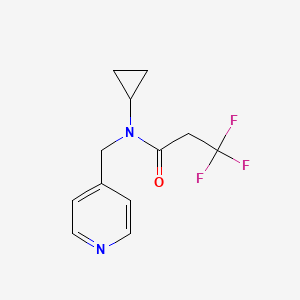
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide inhibits CHK1 by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has also been studied for its biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Furthermore, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to radiation therapy, suggesting its potential use in combination with other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is its specificity for CHK1, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing in animal models. Furthermore, the synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Additionally, the combination of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide with other cancer treatments, such as chemotherapy and immunotherapy, should be further explored for potential synergistic effects. Finally, the identification of biomarkers that predict the response to N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide may aid in patient selection and improve clinical outcomes.
Synthesemethoden
The synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that includes the reaction of 4-pyridinemethanol with cyclopropylamine, followed by the reaction of the resulting product with 3,3,3-trifluoroacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of the protein kinase CHK1, which is involved in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells, making N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)7-11(18)17(10-1-2-10)8-9-3-5-16-6-4-9/h3-6,10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAZOICLZGHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

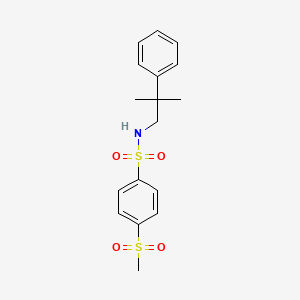
![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
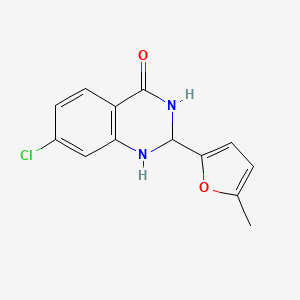
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
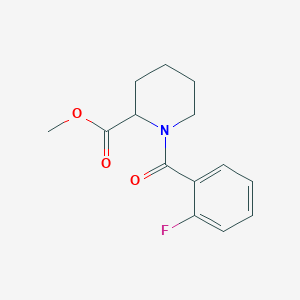
![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
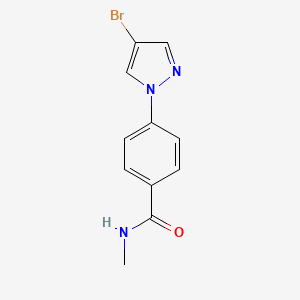
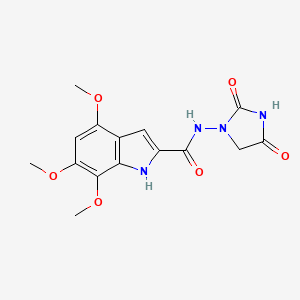

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)